![molecular formula C12H12O B14593878 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol CAS No. 60512-43-8](/img/structure/B14593878.png)
1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and an ethynyl group attached to a 4-methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene or carbenoid.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroboration-oxidation of the corresponding alkyne.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of 1-[(4-Methylphenyl)ethynyl]cyclopropanone.
Reduction: Formation of 1-[(4-Methylphenyl)ethyl]cyclopropan-1-ol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The ethynyl group can undergo addition reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity.
類似化合物との比較
1-[(4-Methylphenyl)ethynyl]cyclopropane: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain reactions.
1-[(4-Methylphenyl)ethynyl]cyclopropanone:
1-[(4-Methylphenyl)ethyl]cyclopropan-1-ol: Contains an ethyl group instead of an ethynyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol is unique due to the presence of both a hydroxyl group and an ethynyl group on the cyclopropane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.
特性
CAS番号 |
60512-43-8 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H12O/c1-10-2-4-11(5-3-10)6-7-12(13)8-9-12/h2-5,13H,8-9H2,1H3 |
InChIキー |
NTIOTVRECGLBGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC2(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


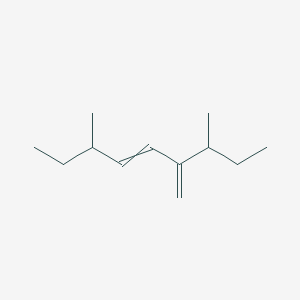
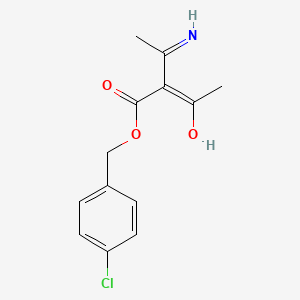
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

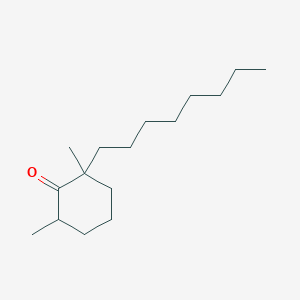
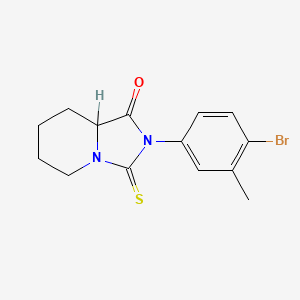

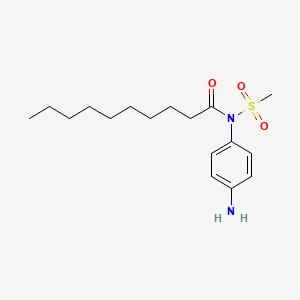
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
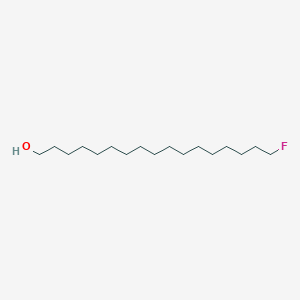
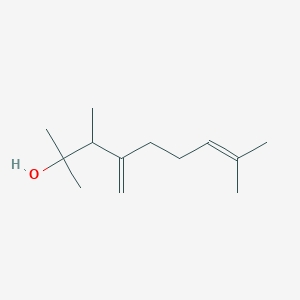
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
